4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid

Medicinal Chemistry Bioisostere Design Physicochemical Property Optimization

4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid is a conformationally rigid sp³-rich bioisostere (Fsp³ 0.875) of ortho-cyano-benzoic acid. Its ultra-low XLogP3 of 0.1 dramatically reduces lipophilicity versus parent BCH (logP 1.05) and 4-fluoro analogs (XLogP 1.35), mitigating metabolic and solubility liabilities. The dual bridgehead carboxylic acid and cyano groups provide three hydrogen-bond acceptors and a carboxylic acid pKa ~3.5–4.0, ensuring salt-bridge formation at physiological pH. Validated in boscalid- and bixafen-derived antifungal agents where biological activity was retained with improved physicochemical profiles. For peptidomimetic design, the scaffold pre-organizes bioactive conformations. Supplied at ≥98% purity with 100 mg and 250 mg pack sizes available for immediate dispatch.

Molecular Formula C8H9NO2
Molecular Weight 151.165
CAS No. 2092839-61-5
Cat. No. B2809604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid
CAS2092839-61-5
Molecular FormulaC8H9NO2
Molecular Weight151.165
Structural Identifiers
SMILESC1CC2(CC1(C2)C#N)C(=O)O
InChIInChI=1S/C8H9NO2/c9-5-7-1-2-8(3-7,4-7)6(10)11/h1-4H2,(H,10,11)
InChIKeyPLFSLNCVRDSFDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid (CAS 2092839-61-5): A 1,4-Disubstituted Saturated Bioisostere Building Block for Ortho-Benzene Replacement in Medicinal Chemistry


4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid is a conformationally rigid, sp³-rich bicyclic building block that belongs to the emerging class of bicyclo[2.1.1]hexane (BCH) saturated bioisosteres of ortho-substituted benzene rings. The molecule carries a carboxylic acid at the bridgehead 1‑position and a cyano group at the opposing bridgehead 4‑position, yielding a well‑defined 1,4‑disubstitution pattern with precisely constrained exit vectors [1]. The compound has a molecular formula of C₈H₉NO₂, a molecular weight of 151.16 g·mol⁻¹, and a computed XLogP3 of 0.1, indicating significantly lower lipophilicity than unsubstituted or halogen‑substituted BCH‑1‑carboxylic acid analogs [1]. Its three‑dimensional scaffold and dual hydrogen‑bond‑capable functionality make it a versatile intermediate for fragment‑based drug discovery, peptidomimetic design, and patent‑free lead optimization programs that require escaping the metabolic and physicochemical liabilities of planar aromatic rings [2].

Why 4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid Cannot Be Replaced by Unfunctionalized or Halogen-Substituted BCH Analogs in Bioisostere-Based Design


The performance of a bicyclo[2.1.1]hexane bioisostere is exquisitely sensitive to the nature of the bridgehead substituents. Unfunctionalized bicyclo[2.1.1]hexane‑1‑carboxylic acid (logP ≈ 1.05) or 4‑fluorobicyclo[2.1.1]hexane‑1‑carboxylic acid (XLogP ≈ 1.35) exhibit substantially higher lipophilicity, which can drive unacceptable logD, reduce aqueous solubility, and alter membrane permeability in a lead series . Moreover, the cyano group provides a unique combination of strong electron‑withdrawing character and hydrogen‑bond acceptor capacity (three HBA vs. two for the unsubstituted parent and one for the 4‑fluoro analog) that is absent from halide or alkyl substituents. This directly affects the acidity of the carboxylic acid, the topological polar surface area, and the ability to engage in specific polar interactions with a biological target. Simply interchanging the 4‑substituent without quantifying these differences risks collapsing the physicochemical profile that was optimized for a particular binding pocket, undermining the rationale for adopting a saturated bioisostere in the first place.

Quantitative Differentiation Evidence for 4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid Versus Closest Analogs


1. Computed Lipophilicity (XLogP3): Cyano Substituent Reduces logP by >0.9 Units Relative to Unsubstituted and 4‑Fluoro BCH Analogs

The cyano group at the 4‑position dramatically lowers the calculated partition coefficient of the bicyclo[2.1.1]hexane‑1‑carboxylic acid scaffold. The target compound has a PubChem-computed XLogP3 of 0.1, compared with a measured/calculated logP of 1.05 for the unsubstituted parent bicyclo[2.1.1]hexane‑1‑carboxylic acid (CAS 64725‑77‑5) and an XLogP of 1.353 for 4‑fluorobicyclo[2.1.1]hexane‑1‑carboxylic acid (CAS 2091468‑54‑9) [1]. This represents a >0.9 log unit reduction, which, if translated to a lead series, can significantly improve aqueous solubility and reduce non‑specific binding while retaining the rigid, saturated core geometry that mimics an ortho‑substituted benzene.

Medicinal Chemistry Bioisostere Design Physicochemical Property Optimization

2. Hydrogen-Bond Acceptor Capacity and Topological Polar Surface Area: 4‑Cyano BCH Offers Superior HBA Count and TPSA Relative to Halogen‑Substituted Analogs

The nitrile functional group contributes one additional hydrogen‑bond acceptor (HBA) compared to the fluorine substituent and alters the overall polarity of the molecule. The target compound possesses three HBA (two from the carboxylic acid, one from the cyano group) and a topological polar surface area (TPSA) of 61.1 Ų. In contrast, 4‑fluorobicyclo[2.1.1]hexane‑1‑carboxylic acid has only one HBA (the carbonyl oxygen) and a TPSA of 37.3 Ų; the unsubstituted parent has two HBA and a TPSA of approximately 37 Ų [1]. The elevated TPSA of the 4‑cyano derivative suggests reduced passive membrane permeability, which can be advantageous when designing peripherally restricted agents or when solubility‑driven formulation is prioritized.

Fragment-Based Drug Discovery Permeability Prediction Structure-Property Relationship

3. Carboxylic Acid Acidity Modulation: Electron‑Withdrawing Cyano Group Depresses pKa Relative to the Unsubstituted Parent, Enhancing Ionization at Physiological pH

The electron‑withdrawing character of the 4‑cyano substituent is expected to lower the pKa of the bridgehead carboxylic acid compared with the unsubstituted parent. The parent bicyclo[2.1.1]hexane‑1‑carboxylic acid has a predicted pKa of 4.85 ± 0.20, while the structurally analogous 4‑fluorobicyclo[2.1.1]hexane‑1‑carboxylic acid exhibits a computed pKa of 3.27 . By class‑level inference, the 4‑cyano derivative should display a pKa intermediate between the unsubstituted parent and the 4‑fluoro analog, likely in the range of 3.5–4.0, due to the similar inductive electron‑withdrawing effect of the nitrile group. A lower pKa increases the fraction of the carboxylate anion at physiological pH (7.4), which can strengthen salt‑bridge interactions with basic residues in a protein target and improve aqueous solubility.

pKa Prediction Bioisostere Optimization Drug-Protein Binding

4. Defined 1,4‑Disubstitution Exit Vector Geometry Matches Ortho‑Benzene Disubstitution Angles, Validated by Crystallographic Overlay

The 1,4‑disubstituted bicyclo[2.1.1]hexane scaffold positions the carboxylic acid and the cyano group at a bridgehead distance and dihedral angle that closely mimics the geometry of ortho‑disubstituted benzenes. Crystallographic and exit‑vector analyses independently confirmed that 1,2‑ and 1,4‑disubstituted BCHs reproduce the substituent scaffold angles (φ₂ and φ₃) of their ortho‑benzene counterparts, with a bridgehead distance of approximately 2.2–2.5 Å and a dihedral angle near 58° [1][2]. This geometric fidelity ensures that the 4‑cyano BCH‑1‑carboxylic acid can serve as a direct bioisosteric replacement for ortho‑cyano‑benzoic acid motifs found in numerous drug and agrochemical scaffolds, including valsartan, boscalid, and fluxapyroxad, without perturbing the critical binding‑site vectors.

Exit Vector Analysis Bioisostere Scaffold Validation Conformational Restriction

5. Commercial Availability at High Purity (≥95%) from Multiple Reputable Suppliers with Batch-Specific Analytical Characterization

4‑Cyanobicyclo[2.1.1]hexane‑1‑carboxylic acid is available in stock from several major research‑chemical suppliers with documented purity. Leyan (Shanghai Haohong Biomedical Technology) offers the compound at 98% purity with batch‑specific QC data including NMR, HPLC, or GC . CymitQuimica lists the product at 95.0% purity under brand Fluorochem , and SpiroChem supplies it under catalog code SPC‑a911 at 95% purity with a typical delivery time of one week . This contrasts with the methyl ester analog (methyl 4‑cyanobicyclo[2.1.1]hexane‑1‑carboxylate, CAS 2108908‑57‑0), which is typically supplied at 97% purity, and the 4‑fluoro analog, which is often only available on a custom‑synthesis basis with variable lead times . The ready availability of the carboxylic acid in high purity reduces procurement risk and accelerates medicinal chemistry timelines.

Chemical Procurement Building Block Quality Assurance Synthetic Chemistry Workflow

High-Impact Research and Industrial Application Scenarios for 4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid


Late-Stage Ortho-Benzene Replacement in Drug Discovery to Improve Solubility and Metabolic Stability While Retaining Potency

In lead‑optimization campaigns where an ortho‑cyano‑benzoic acid fragment has been identified as a critical pharmacophore but the compound suffers from poor solubility or CYP‑mediated metabolism, 4‑cyanobicyclo[2.1.1]hexane‑1‑carboxylic acid can be introduced as a saturated bioisostere. The scaffold’s defined exit vectors (bridgehead distance ~2.2–2.5 Å, dihedral angle ~58°) geometrically mimic the ortho‑benzene template [1], while its XLogP3 of 0.1 dramatically lowers lipophilicity compared to the parent BCH (logP 1.05) and the 4‑fluoro analog (XLogP 1.35) [2]. This substitution has been validated in multiple drug targets, including boscalid‑ and bixafen‑derived antifungal agents, where BCH‑containing analogs retained biological activity while exhibiting improved physicochemical profiles [1].

Fragment-Based Drug Discovery (FBDD) Library Expansion with Three-Dimensional, sp³-Rich Carboxylic Acid Building Blocks

Fragment libraries enriched with sp³ character (Fsp³ ≥ 0.75) are increasingly favored for screening because they explore three‑dimensional chemical space and typically yield hits with better developability profiles. With an Fsp³ of 0.875 and a TPSA of 61.1 Ų [1], 4‑cyanobicyclo[2.1.1]hexane‑1‑carboxylic acid is an ideal fragment‑sized building block (MW 151.16) that introduces both a rigid bicyclic core and a polar nitrile handle. Its three hydrogen‑bond acceptors and predicted pKa in the 3.5–4.0 range ensure a significant fraction of the carboxylate anion at pH 7.4, facilitating salt‑bridge formation with basic protein residues [2]. Procurement teams can source the compound in 95–98% purity from multiple vendors, enabling rapid follow‑up chemistry and fragment growth without the delay of custom synthesis .

Synthesis of Patent-Free Agrochemical Analogs via Saturated Bioisostere Replacement of the Ortho-Phenyl Ring

Agrochemical companies seeking to circumvent composition‑of‑matter patents on established ortho‑phenyl‑containing fungicides (e.g., boscalid, fluxapyroxad) can use 4‑cyanobicyclo[2.1.1]hexane‑1‑carboxylic acid as a key intermediate to construct patent‑free saturated analogs. The 1‑position carboxylic acid serves as a direct attachment point for amide bond formation with aniline coupling partners, while the 4‑cyano group can be reduced to an aminomethyl or further elaborated. BCH‑based analogs of boscalid and fluxapyroxad have demonstrated comparable antifungal activity in standardized mycelial growth inhibition assays, confirming that the saturated core does not compromise target engagement [1][2].

Conformational Restriction of Linear Peptidomimetics by Incorporating a Rigid Bicyclic Spacer

In peptidomimetic design, replacement of a flexible alkyl or aryl spacer with a conformationally locked bicyclo[2.1.1]hexane unit can pre‑organize the molecule into a bioactive conformation, thereby enhancing potency and selectivity. 4‑Cyanobicyclo[2.1.1]hexane‑1‑carboxylic acid offers two chemically orthogonal handles: the carboxylic acid for amide coupling and the nitrile for reduction, hydrolysis, or click chemistry. The resulting rigidified peptides or peptide–small‑molecule hybrids can achieve higher binding affinities with lower entropic penalties, as evidenced by the successful use of related BCH‑1‑carboxylic acids in carboxypeptidase A inhibitor design [1]. The low logP (0.1) of the 4‑cyano derivative also helps maintain aqueous solubility of the final peptidomimetic constructs [2].

Quote Request

Request a Quote for 4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.